

# Application Notes for Hexyl 2-Methylbutanoate as a Flavor Standard

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## Compound of Interest

Compound Name: Hexyl 2-methylbutanoate

Cat. No.: B161022

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## Introduction

**Hexyl 2-methylbutanoate** (CAS: 10032-15-2) is an ester widely recognized for its characteristic fruity aroma, often described as green, waxy, and reminiscent of apple and pear with tropical nuances.<sup>[1][2][3][4]</sup> Its pleasant and long-lasting scent profile makes it a valuable component in the food and beverage industry as a flavoring agent and in the fragrance industry for cosmetics and personal care products.<sup>[1][3][5]</sup> As a flavor standard, it is crucial for quality control, sensory analysis, and research and development to ensure product consistency and desired sensory attributes. This document provides detailed application notes and protocols for the effective use of **hexyl 2-methylbutanoate** as a flavor standard for researchers, scientists, and drug development professionals.

## Physicochemical Properties and Regulatory Information

**Hexyl 2-methylbutanoate** is a colorless liquid with a molecular formula of C<sub>11</sub>H<sub>22</sub>O<sub>2</sub> and a molecular weight of 186.29 g/mol.<sup>[6][7]</sup> It is soluble in alcohol and most fixed oils, but insoluble in water.<sup>[7]</sup> This compound is recognized as a safe food flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3499.<sup>[6][8][9]</sup>

## Data Presentation

### Table 1: Physicochemical and Regulatory Data for Hexyl 2-Methylbutanoate

Property	Value	Reference
CAS Number	10032-15-2	<a href="#">[6]</a> <a href="#">[7]</a>
FEMA Number	3499	<a href="#">[8]</a>
JECFA Number	208	<a href="#">[6]</a>
Molecular Formula	C11H22O2	<a href="#">[7]</a>
Molecular Weight	186.29 g/mol	
Appearance	Colorless liquid	<a href="#">[7]</a>
Odor Profile	Sweet, fruity, green, waxy, apple, pear, tropical	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Specific Gravity @ 25°C	0.845 - 0.860	<a href="#">[7]</a>
Refractive Index @ 20°C	1.416 - 1.430	<a href="#">[7]</a>
Boiling Point	217-219 °C	<a href="#">[4]</a>
Flash Point	84 °C (closed cup)	<a href="#">[4]</a>
Solubility	Insoluble in water; soluble in alcohol and most fixed oils	<a href="#">[7]</a>
Purity (GLC)	≥95%	<a href="#">[7]</a>

**Table 2: Sensory Threshold and Stability Information**

Parameter	Value	Notes and References
Odor Detection Threshold in Water	22 ppb	Data for hexyl 2-methylbutanoate.
Flavor Detection Threshold in Water	10 ppb	Value for the structurally similar ethyl (S)-(+)-2-methylbutanoate, suggesting a potent flavor profile. <a href="#">[8]</a>
Shelf Life	24 months or longer	When stored properly in a cool, dry place in tightly sealed containers, protected from heat and light. <a href="#">[1]</a>
Storage Recommendations	Store in a well-ventilated, cool, and dry place. Keep in tightly sealed containers to prevent contamination and oxidation. Avoid exposure to direct sunlight and heat sources. <a href="#">[5]</a>	

## Experimental Protocols

### Protocol 1: Preparation of Standard Solutions for Sensory Analysis

This protocol describes the preparation of a series of standard solutions of **hexyl 2-methylbutanoate** for use in sensory evaluation panels.

Materials:

- **Hexyl 2-methylbutanoate** (≥95% purity)
- Propylene glycol (PG) or ethanol (food grade) as a solvent
- Deionized water or a neutral food base (e.g., unflavored yogurt, sugar solution)
- Volumetric flasks (various sizes)

- Micropipettes
- Glass vials with PTFE-lined caps

Procedure:

- Stock Solution Preparation (e.g., 1000 ppm):
  - Accurately weigh 100 mg of **hexyl 2-methylbutanoate**.
  - Dissolve the ester in a small amount of the chosen solvent (PG or ethanol) in a 100 mL volumetric flask.
  - Bring the volume up to the mark with the solvent and mix thoroughly. This creates a 1000 ppm (w/v) stock solution.
- Serial Dilutions:
  - Prepare a series of dilutions from the stock solution to create standards at desired concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm).
  - For example, to prepare a 10 ppm solution, transfer 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
- Preparation of Sensory Samples:
  - Add a precise volume of each standard solution to the chosen medium (water or food base) to achieve the final desired concentration for sensory evaluation. The addition level will depend on the food matrix and the specific sensory test being conducted.
  - Prepare a control sample containing only the medium and the same amount of solvent used for the standards.
  - Present the samples to the panelists in coded, identical containers.

## Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol, adapted from methodologies for similar esters, outlines the use of a trained sensory panel to develop a detailed flavor profile of **hexyl 2-methylbutanoate**.[\[6\]](#)

#### 1. Panelist Selection and Training:

- Select 8-12 individuals based on their sensory acuity, descriptive ability, and availability.
- Train the panelists over several sessions to identify and scale the intensity of relevant aroma and flavor attributes (e.g., fruity, green, waxy, apple, pear, sweet) using reference standards.

#### 2. Sample Preparation and Evaluation:

- Prepare samples of **hexyl 2-methylbutanoate** at various concentrations in a neutral base, as described in Protocol 1.
- Present the coded samples to the panelists in a controlled environment with consistent lighting and temperature.
- Panelists will rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point scale).
- Provide water and unsalted crackers for palate cleansing between samples.

#### 3. Data Analysis:

- Collect the intensity ratings from all panelists.
- Analyze the data statistically (e.g., using ANOVA) to generate a sensory profile for **hexyl 2-methylbutanoate** and to determine significant differences between concentrations.

## Protocol 3: Instrumental Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of **hexyl 2-methylbutanoate** in a food or beverage matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. This method is adapted from protocols for similar volatile esters.[\[10\]](#)

Materials and Instrumentation:

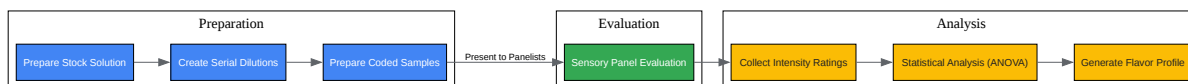
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- HS-SPME autosampler
- SPME fiber (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with screw caps and septa
- Heating block or water bath
- **Hexyl 2-methylbutanoate** standard
- Internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample)
- Sodium chloride (NaCl)

#### Procedure:

- Sample Preparation:
  - Homogenize the sample if it is solid or semi-solid.
  - Place a known amount (e.g., 5 g or 5 mL) of the sample into a 20 mL headspace vial.
  - Add a known amount of the internal standard.
  - Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles.
  - Immediately seal the vial.
- HS-SPME Extraction:
  - Place the vial in the heating block or water bath at a set temperature (e.g., 60°C) and allow it to equilibrate for a specific time (e.g., 15 minutes).
  - Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

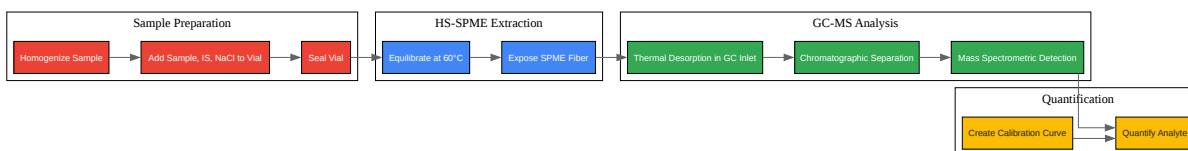
- GC-MS Analysis:
  - After extraction, retract the fiber and inject it into the GC inlet for thermal desorption.
  - GC Conditions (Example):
    - Column: DB-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent.[10]
    - Inlet Temperature: 250°C
    - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
    - Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
  - MS Conditions (Example):
    - Ion Source Temperature: 230°C
    - Quadrupole Temperature: 150°C
    - Ionization Mode: Electron Ionization (EI) at 70 eV
    - Mass Range: m/z 40-350
- Quantification:
  - Create a calibration curve using standard solutions of **hexyl 2-methylbutanoate** of known concentrations.
  - Quantify the amount of **hexyl 2-methylbutanoate** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Visualizations



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Caption: Workflow for Sensory Evaluation of **Hexyl 2-Methylbutanoate**.



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Caption: Experimental Workflow for GC-MS Analysis of **Hexyl 2-Methylbutanoate**.

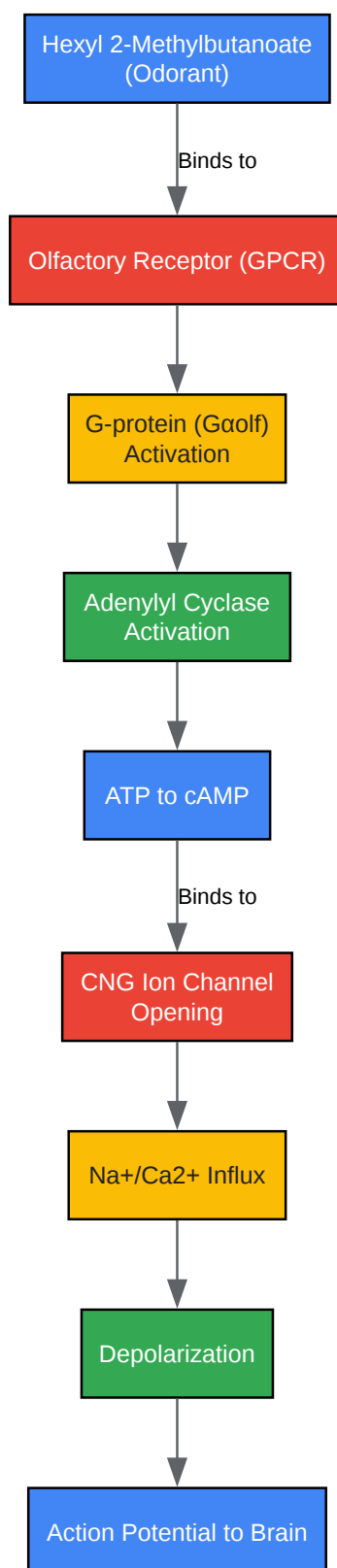
## Signaling Pathway of Fruity Esters

The perception of fruity esters like **hexyl 2-methylbutanoate** is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal cavity.[11][12] While the specific receptor for **hexyl 2-methylbutanoate** has not been definitively identified, the general signaling cascade for odorants is well-established.

- **Binding:** The odorant molecule binds to a specific OR.
- **G-protein Activation:** This binding causes a conformational change in the OR, activating an associated G-protein (typically G $\alpha$ olf).



- **Second Messenger Production:** The activated G $\alpha$ olf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na<sup>+</sup> and Ca<sup>2+</sup> ions.
- **Depolarization and Action Potential:** The influx of positive ions depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain for processing.



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Caption: General Olfactory Signaling Pathway for Fruity Esters.

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